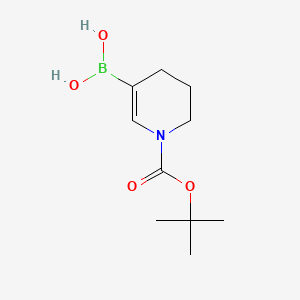
(1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid is a boronic acid derivative that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a tetrahydropyridine ring, which is further protected by a tert-butoxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, a suitable pyridine derivative, undergoes hydrogenation to form the tetrahydropyridine ring.
Introduction of the Boronic Acid Group: The tetrahydropyridine intermediate is then subjected to borylation reactions, often using reagents such as bis(pinacolato)diboron or boronic acid esters under palladium-catalyzed conditions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the tetrahydropyridine ring with a tert-butoxycarbonyl group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.
Reduction: Reduction of the compound can lead to the formation of the corresponding borane derivative.
Substitution: The boronic acid group can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
Chemistry
In organic synthesis, {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid is used as a building block for the construction of complex molecules. Its boronic acid group makes it a versatile intermediate for cross-coupling reactions, which are essential in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery and development.
Industry
In the industrial sector, {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid is used in the production of advanced materials and polymers. Its ability to form stable boron-carbon bonds is exploited in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its biological activity. In medicinal chemistry, the compound can inhibit enzymes by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
Pinacolborane: Another boronic acid derivative with a different protecting group.
Boronic Acid Esters: Compounds with esterified boronic acid groups.
Uniqueness
{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid is unique due to its combination of a protected nitrogen atom and a boronic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C10H18BNO4 |
|---|---|
Molecular Weight |
227.07 g/mol |
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridin-5-yl]boronic acid |
InChI |
InChI=1S/C10H18BNO4/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)11(14)15/h7,14-15H,4-6H2,1-3H3 |
InChI Key |
PMRVZDHPRPTCNZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(CCC1)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















